molecular formula C8H4F5NO2 B13517878 2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid

2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid

Cat. No.: B13517878
M. Wt: 241.11 g/mol
InChI Key: BIXFUJUJIABWQN-UHFFFAOYSA-N
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Description

This compound is a fluorinated acetic acid derivative featuring a pyridin-2-yl backbone substituted with a trifluoromethyl group at the 6-position. The acetic acid moiety is further modified with two fluorine atoms on the α-carbon, creating a 2,2-difluoro configuration. This structural arrangement enhances electronegativity and lipophilicity, making it valuable in pharmaceutical and agrochemical applications where metabolic stability and target binding are critical .

Properties

Molecular Formula

C8H4F5NO2

Molecular Weight

241.11 g/mol

IUPAC Name

2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid

InChI

InChI=1S/C8H4F5NO2/c9-7(10,6(15)16)4-2-1-3-5(14-4)8(11,12)13/h1-3H,(H,15,16)

InChI Key

BIXFUJUJIABWQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Multi-step Organic Synthesis Approaches

The synthesis generally begins with accessible fluorinated pyridine derivatives and involves key transformations such as fluorination, functional group modifications, and oxidation steps.

a. Starting from 2,6-Dichloropyridine or 2,6-Difluoropyridine Derivatives

  • Initial halogenation or fluorination : The pyridine core is functionalized at the 2-position with fluorine atoms, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents, under controlled conditions to prevent over-fluorination or decomposition.

  • Introduction of the trifluoromethyl group : The trifluoromethyl moiety is introduced via nucleophilic trifluoromethylation, often using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates, in the presence of copper or other catalysts.

  • Formation of the acetic acid side chain : The key step involves constructing the acetic acid moiety attached at the 2-position of the pyridine ring, often via carboxylation of suitable intermediates, such as via carbonylation or oxidation of precursor alcohols or aldehydes.

Direct Fluorination and Carboxylation

Recent advances focus on direct fluorination of pyridine derivatives followed by carboxylation:

  • Fluorination : Using reagents like DAST or Deoxo-Fluor to selectively fluorinate the pyridine ring at the 2-position.

  • Carboxylation : Incorporating CO₂ or CO under catalytic conditions to form the carboxylic acid group, often facilitated by metal catalysts such as copper or palladium.

Alternative Route: Radical and Nucleophilic Fluorination

  • Radical fluorination : Employing radical initiators to introduce fluorine atoms selectively.

  • Nucleophilic trifluoromethylation : Using CF₃ sources such as Ruppert-Prakash reagent (TMS-CF₃) in the presence of fluoride ions to attach the trifluoromethyl group at the pyridine ring.

Key Reagents and Conditions

Step Reagents Conditions Notes
Fluorination DAST, Deoxo-Fluor -78°C to room temperature Selective fluorination at 2-position
Trifluoromethylation CF₃I, TMS-CF₃ + fluoride Room temperature, inert atmosphere Nucleophilic trifluoromethylation
Carboxylation CO₂, Cu catalyst Elevated temperature (80-120°C) Under pressure or in solution
Oxidation KMnO₄, K₂Cr₂O₇ Reflux To convert aldehyde to acid

Research Findings and Data

Recent Advances in Synthetic Methodologies

  • A scalable and economical synthesis has been reported involving five steps starting from 2,2-difluoroacetic anhydride, avoiding hazardous reagents like fluorinating gases and sealed vessels.

  • The process utilizes nucleophilic addition of vinyl ethers to difluoroacetic anhydride, followed by cyclization, reduction, and oxidation steps, culminating in the target acid.

Process Optimization and Scale-up

  • Large-scale syntheses (up to several kilograms) have been achieved with overall yields around 46-50%, emphasizing process safety, cost-efficiency, and environmental considerations.

  • The key innovation involves one-pot procedures that combine multiple steps, reducing purification steps and minimizing waste.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Main Steps Overall Yield Advantages Disadvantages
Method A 2,6-Dichloropyridine derivatives DAST, CF₃I, CO₂ Fluorination, trifluoromethylation, carboxylation ~40-50% Scalable, high yield Multiple steps, need for inert atmosphere
Method B 2,2-Difluoroacetic anhydride + Vinyl ether Nucleophilic addition, cyclization, reduction 5-step one-pot 46% Avoids hazardous fluorinating gases Requires precise control of reaction conditions
Method C Radical fluorination of pyridine Radical initiators, fluorinating agents Radical fluorination, oxidation Variable Potential for regioselectivity Less control, safety concerns

Notes and Considerations

  • Safety : Handling fluorinating reagents like DAST and CF₃I requires strict safety protocols due to their toxicity and reactivity.

  • Environmental Impact : Recent methodologies focus on reducing hazardous waste, employing catalytic processes, and avoiding sealed vessel reactions.

  • Cost-efficiency : Starting from commercially available reagents like 2,2-difluoroacetic anhydride and vinyl ethers makes large-scale synthesis feasible.

  • Research Trends : Emphasis on one-pot, multistep reactions for industrial scalability, as demonstrated in recent patents and publications.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new chemical entities.

    Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

    Medicine: The compound has potential applications in drug discovery and development. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates.

    Industry: In the industrial sector, the compound can be used in the development of new materials and agrochemicals. Its unique properties make it suitable for various applications in these fields.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors in unique ways, potentially leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular formulas, and distinguishing features:

Compound Name (CAS No.) Substituents on Pyridin-2-yl Ring Acetic Acid Modifications Molecular Formula Key Properties/Applications Similarity Score
Target: 2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid 6-CF₃ 2,2-difluoro C₈H₅F₅NO₂ High acidity (pKa ~1.8), lipophilic (logP ~2.3)
2-(5-Fluoropyridin-2-yl)acetic acid (1000515-83-2) 5-F None C₇H₆FNO₂ Moderate acidity (pKa ~3.2); used in peptide synthesis 0.88
2-(6-Fluoropyridin-2-yl)acetic acid (1000517-25-8) 6-F None C₇H₆FNO₂ Lower lipophilicity (logP ~1.5); biochemical reagent
Ethyl 2-(6-methylpyridin-2-yl)acetate (5552-83-0) 6-CH₃ Ethyl ester C₁₀H₁₃NO₂ Prodrug form; hydrolyzes to acid in vivo 0.83
2-(4,5-Difluoropyridin-2-yl)acetic acid (1803789-56-1) 4-F, 5-F None C₇H₅F₂NO₂ Enhanced metabolic stability vs. mono-fluoro analogs 0.83
2-(4-(Difluoromethyl)-3-hydroxy-6-(trifluoromethoxy)pyridin-2-yl)acetic acid (1806194-94-4) 4-CHF₂, 3-OH, 6-OCF₃ None C₁₀H₇F₅NO₄ Hydroxy group increases solubility; agrochemical intermediate

Key Findings:

  • Acidity: The 2,2-difluoro substitution on the target compound lowers its pKa (~1.8) compared to mono-fluoro analogs (e.g., 2-(6-Fluoropyridin-2-yl)acetic acid, pKa ~3.2) due to stronger electron-withdrawing effects .
  • Lipophilicity : The trifluoromethyl group in the target enhances logP (~2.3) vs. methyl or unsubstituted analogs (e.g., Ethyl 2-(6-methylpyridin-2-yl)acetate, logP ~1.8), favoring membrane permeability .
  • Synthetic Complexity : Introducing multiple fluorine atoms (e.g., 2,2-difluoro) requires specialized fluorination techniques, increasing synthesis challenges compared to simpler analogs .

Biological Activity

2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid is a fluorinated organic compound with potential applications in medicinal chemistry due to its unique structural properties. This compound features a pyridine ring substituted with a trifluoromethyl group, which enhances its biological activity through specific interactions with molecular targets.

  • Molecular Formula : C8H4F5NO2
  • Molecular Weight : 241.11 g/mol
  • IUPAC Name : 2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid
  • Canonical SMILES : C1=CC(=NC(=C1)C(F)(F)F)C(C(=O)O)(F)F

The biological activity of 2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid is attributed to its ability to interact with various enzymes and receptors. The presence of fluorine atoms enhances binding affinity, potentially leading to the inhibition of enzymatic activity and modulation of biological pathways. This compound has been shown to affect cellular processes such as apoptosis and proliferation in cancer cell lines .

Anticancer Activity

Research indicates that compounds similar to 2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have demonstrated that fluorinated pyridine derivatives can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) at sub-micromolar concentrations .

Cell Line IC50 (µM) Mechanism
MCF-70.12 - 2.78Induction of apoptosis
MDA-MB-231Similar rangeInduction of apoptosis
U937Not specifiedModulation of signaling pathways

In Vivo Studies

In vivo studies further confirm the therapeutic potential of fluorinated compounds. For instance, the incorporation of fluorine into various scaffolds has been associated with enhanced metabolic stability and bioavailability, making them promising candidates for drug development .

Synthesis and Preparation Methods

The synthesis of 2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid typically involves multi-step reactions starting from difluoromethylation reagents. Industrial production often utilizes automated reactors to ensure high yield and purity .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,2-difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) under anhydrous conditions. A key intermediate is the pyridinyl acetic acid derivative, which undergoes selective fluorination. Optimization involves controlling reaction temperature (e.g., −10°C to 25°C) and stoichiometric ratios of fluorinating agents. Post-synthesis purification via recrystallization or chromatography ensures high purity .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹⁹F and ¹H NMR) is essential to confirm fluorination patterns and aromatic substitution. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides absolute configuration. Purity is assessed via HPLC with UV detection (λ = 210–254 nm) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases or esterases) due to the compound’s potential interaction with active sites. Use fluorogenic substrates to track activity. For receptor binding, radioligand displacement assays (e.g., with ³H-labeled ligands) quantify affinity. Cytotoxicity screens (e.g., MTT assay on cancer cell lines) assess preliminary therapeutic potential .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in this compound’s synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that electron-withdrawing groups (e.g., trifluoromethyl on pyridine) direct fluorination by stabilizing transition states. Experimental validation via isotopic labeling (¹⁸F) and kinetic studies under varying pH/polarity conditions can confirm proposed mechanisms .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes with proteins. Focus on the pyridine ring’s π-π stacking and fluorine’s electronegativity-driven hydrogen bonding. Validate predictions with mutagenesis studies on key residues (e.g., Ala-scanning) .

Q. What strategies resolve contradictions in reported biological activity data across analogs?

  • Methodological Answer : Systematically compare substituent effects: replace the trifluoromethyl group with chloro or methoxy to assess electronic/steric contributions. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and correlate with structural variations .

Q. How can reaction scalability challenges be addressed without compromising enantiomeric purity?

  • Methodological Answer : Transition-metal-free decarboxylative cyclization () minimizes metal contamination. For enantioselective synthesis, employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts). Monitor enantiomeric excess (ee) via chiral HPLC .

Q. What role do fluorinated substituents play in altering metabolic stability in vivo?

  • Methodological Answer : Conduct comparative pharmacokinetic studies using deuterated analogs. LC-MS/MS tracks metabolite formation (e.g., defluorination products). Fluorine’s electronegativity slows oxidative metabolism, enhancing half-life—validate via cytochrome P450 inhibition assays .

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